6-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid
Overview
Description
6-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C10H10N2O3. It is a derivative of pyridinecarboxylic acid, where the carboxylic acid group is substituted with a cyclopropylcarbamoyl group at the 6-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxylic acid.
Cyclopropylcarbamoylation: The carboxylic acid group at the 6-position is reacted with cyclopropyl isocyanate in the presence of a suitable base, such as triethylamine, to form the cyclopropylcarbamoyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the cyclopropylcarbamoyl group.
Scientific Research Applications
6-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and coordination complexes.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: 2-Pyridinecarboxylic acid, a structural isomer with similar chemical properties.
Nicotinic Acid:
Isonicotinic Acid: 4-Pyridinecarboxylic acid, another structural isomer with different applications.
Uniqueness
6-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid is unique due to the presence of the cyclopropylcarbamoyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and ability to interact with specific biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-(cyclopropylcarbamoyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(11-6-4-5-6)7-2-1-3-8(12-7)10(14)15/h1-3,6H,4-5H2,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSSHJGWGGVLBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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